3,4-Dimethoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-9-6-3-4-8-5-7(6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSPPRKJEQZZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356199 | |
| Record name | 3,4-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109613-93-6 | |
| Record name | 3,4-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 3,4 Dimethoxypyridine
Direct Synthesis Approaches to 3,4-Dimethoxypyridine
The synthesis of this compound can be achieved through various direct and multi-step approaches, often starting from readily available precursors.
Multi-step Synthesis from Precursors
A prevalent method for synthesizing this compound involves a multi-step reaction sequence starting from 3-Hydroxy-2-methyl-4-pyrone, also known as maltol (B134687). patsnap.compatsnap.com This pathway includes several key transformations to build the final pyridine (B92270) structure with the desired methoxy (B1213986) substitutions.
Maltol serves as a versatile starting material for the synthesis of various pyridine derivatives, including 2-(Chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride (CDP), a precursor to other compounds. zebpharma.comchemicalbook.comsigmaaldrich.com The synthesis of CDP from maltol is a well-established route. zebpharma.comchemicalbook.comsigmaaldrich.com
3-Hydroxy-2-methyl-4-pyridone can be prepared from 3-hydroxy-2-methyl-4-pyrone (maltol). One method involves reacting maltol with ammonium (B1175870) bicarbonate in water. google.com In one instance, a mixture of 3-hydroxy-2-methyl-4-pyrone and ammonia (B1221849) water with ammonium carbonate was heated to produce 3-hydroxy-2-methyl-4-pyridone with a high yield. patsnap.com Another approach involves the reaction of maltol with aqueous ammonia, followed by heating to induce cyclization and formation of the pyridone ring. cdnsciencepub.com
Table 1: Synthesis of 3-Hydroxy-2-methyl-4-pyridone from Maltol
| Reactants | Reagents | Conditions | Yield | Reference |
| 3-Hydroxy-2-methyl-4-pyrone | Ammonium Bicarbonate, Water | Heating | 75.6% | google.com |
| 3-Hydroxy-2-methyl-4-pyrone | Ammonia Water, Ammonium Carbonate | Heating, Reflux | 95.7% | patsnap.com |
This table summarizes different reported methods for the synthesis of 3-Hydroxy-2-methyl-4-pyridone.
The synthesis of 3-Methoxy-2-methyl-4H-pyran-4-one is commonly achieved through the methylation of maltol (3-hydroxy-2-methyl-4H-pyran-4-one). evitachem.com This reaction typically utilizes methylating agents like dimethyl sulfate (B86663). evitachem.compatsnap.com In a typical procedure, maltol is dissolved in a sodium hydroxide (B78521) solution, and dimethyl sulfate is added dropwise while maintaining a specific temperature and pH. patsnap.com Another method involves reacting maltol with dimethyl phosphate (B84403) in the presence of sodium hydroxide. google.com
Table 2: Synthesis of 3-Methoxy-2-methyl-4H-pyran-4-one from Maltol
| Reactants | Reagents | Conditions | Yield | Reference |
| Maltol, Sodium Hydroxide, Water | Dimethyl Sulfate | 84-85°C, pH ~11 | Not specified | patsnap.com |
| Maltol, Sodium Hydroxide, Water | Dimethyl Sulfate | 80-92°C, pH ~11 | Not specified | patsnap.com |
| Maltol, Sodium Hydroxide | Dimethyl Phosphate | 0-4°C | 77% | patsnap.com |
This table presents various conditions for the methylation of maltol to produce 3-Methoxy-2-methyl-4H-pyran-4-one.
3-Methoxy-2-methyl-4(1H)-pyridone is synthesized from 3-Methoxy-2-methyl-4H-pyran-4-one. chembk.com The reaction involves treating 3-Methoxy-2-methyl-4H-pyran-4-one with concentrated ammonia water and stirring at a moderate temperature. patsnap.com The product crystallizes upon cooling and can be purified by recrystallization. patsnap.com This transformation is a key step in converting the pyranone ring into a pyridone structure. chembk.com
Table 3: Synthesis of 3-Methoxy-2-methyl-4(1H)-pyridone
| Reactant | Reagent | Conditions | Yield | Reference |
| 3-Methoxy-2-methyl-4H-pyran-4-one | Concentrated Ammonia Water | 40°C, 3h | Not specified | patsnap.com |
| 3-Methoxy-2-methyl-4H-pyran-4-one | Concentrated Ammonia Water | 45°C, 6h | Not specified | patsnap.com |
This table outlines the reaction conditions for the ammonification of 3-Methoxy-2-methyl-4H-pyran-4-one.
Halogenation of this compound to Substituted Derivatives
The pyridine ring of this compound is activated by the electron-donating methoxy groups, making it susceptible to electrophilic halogenation. This reactivity allows for the regioselective introduction of halogen atoms, which are versatile handles for further synthetic modifications such as cross-coupling reactions. evitachem.comontosight.ai
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic and heterocyclic systems. daneshyari.comthieme-connect.com The reaction of this compound with NBS provides a method for introducing a bromine atom onto the pyridine ring. evitachem.com For activated pyridines, such as those with methoxy substituents, NBS often allows for regioselective monobromination in high yields under mild conditions. thieme-connect.comresearchgate.net The reactivity of substituted pyridines towards NBS generally follows the trend of amino > hydroxy > methoxy. thieme-connect.com
For the introduction of iodine, Iodine Monochloride (ICl) is an effective electrophilic iodinating agent. thieme-connect.comresearchgate.net The synthesis of iodinated derivatives of this compound can be achieved using ICl under controlled conditions. evitachem.com This method is a common strategy for producing iodo-substituted heterocycles, which are valuable precursors in organic synthesis. researchgate.net
Direct bromination using molecular bromine (Br₂) is another viable method for functionalizing the this compound core. This reaction involves treating the substrate with bromine in a suitable solvent while carefully controlling the conditions to manage reactivity and prevent over-bromination. smolecule.com This approach can achieve regioselective installation of a bromine atom, typically at the 2-position, to yield 2-bromo-3,4-dimethoxypyridine (B1611019). smolecule.com
Table 3: Halogenation Reactions of this compound
| Reaction Type | Reagent | Product Type |
| Bromination | N-Bromosuccinimide (NBS) evitachem.com | Brominated this compound derivative |
| Iodination | Iodine Monochloride (ICl) evitachem.com | Iodinated this compound derivative |
| Bromination | Bromine (Br₂) smolecule.com | Brominated this compound derivative |
Compound Index
Use of Sodium Hydroxide in Bromination Processes
Sodium hydroxide plays a crucial role in facilitating bromination reactions of pyridine derivatives. In the synthesis of brominated pyridines, sodium hydroxide is often used to control the pH of the reaction mixture. For instance, in the synthesis of 3-bromopyridine, after the initial reaction of pyridine with bromine in fuming sulfuric acid, the mixture is cooled and the pH is adjusted to 8 with a 6N sodium hydroxide solution. google.com This neutralization step is critical for the work-up process, allowing for the effective extraction of the brominated product with an organic solvent. google.com
Furthermore, in the preparation of 2-bromo-3-hydroxypyridine, a precursor for other substituted pyridines, bromine is added to 3-hydroxypyridine (B118123) in the presence of sodium hydroxide at a controlled temperature of 10–15°C. One described method for preparing 2-bromo-3,4-dimethoxypyridine involves the use of sodium hydroxide to facilitate the bromination process in an aqueous solution, which is then followed by recrystallization to obtain the pure product. smolecule.com
Derivatization Strategies from this compound and its Analogues
The versatile structure of this compound allows for various derivatization strategies, leading to the formation of halogenated and other functionalized pyridine compounds that serve as important intermediates in organic synthesis.
Synthesis of Halogenated this compound Derivatives
The introduction of halogen atoms onto the this compound scaffold is a key strategy for creating building blocks for more complex molecules.
The synthesis of 2-bromo-3,4-dimethoxypyridine can be achieved through the direct bromination of this compound. smolecule.com This reaction involves treating the starting material with bromine in a suitable solvent, requiring careful temperature control to ensure the selective introduction of the bromine atom at the 2-position and to minimize the formation of by-products. smolecule.com As previously mentioned, sodium hydroxide can be utilized to facilitate this bromination in an aqueous medium. smolecule.com
Table 1: Properties of 2-Bromo-3,4-dimethoxypyridine
| Property | Value |
| Molecular Formula | C₇H₈BrNO₂ |
| Molecular Weight | 218.05 g/mol |
Information regarding the specific synthesis of 3-bromo-2,4-dimethoxy-pyridine was not found in the provided search results.
The synthesis of 2-bromo-6-iodo-3,4-dimethoxypyridine (B1528573) is accomplished through the halogenation of this compound. evitachem.com This process involves the use of both bromine and iodine reagents under controlled conditions. evitachem.com Specifically, N-bromosuccinimide (NBS) can be employed for the bromination step, potentially with a catalyst, while iodination can be carried out using reagents like iodine monochloride (ICl). evitachem.com
Table 2: Properties of 2-Bromo-6-iodo-3,4-dimethoxypyridine
| Property | Value |
| Molecular Formula | C₇H₇BrINO₂ |
| Molecular Weight | 343.94 g/mol |
Synthesis of Chloromethylated Derivatives: 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride
2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride is a key intermediate, notably in the synthesis of the pharmaceutical agent pantoprazole (B1678409). patsnap.comzebpharma.comchemicalbook.com One synthetic route starts from maltol. patsnap.comgoogle.com This multi-step process involves methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final secondary chlorination to yield the desired product. patsnap.comgoogle.com This pathway is noted for its simplicity and cost-effectiveness, with a reported yield of over 75%. google.com
Another described method involves the reaction of 2-hydroxymethyl-3,4-dimethoxy-pyridine with thionyl chloride in dichloromethane (B109758). google.com After the reaction proceeds for a few hours, the dichloromethane is evaporated under reduced pressure. The addition of an anhydrous alcohol solution and cooling to below 5°C induces precipitation, and the final product, 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride, is obtained by suction filtration. google.com
Table 3: Properties of 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride
| Property | Value |
| Melting Point | 150 °C (decomposes) |
| Application | Intermediate in pantoprazole synthesis |
Synthesis from 3-Hydroxy-2-methyl-4-pyrone
A notable synthetic pathway to a key derivative, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, commences with 3-hydroxy-2-methyl-4-pyrone. This multi-step process is a crucial route for obtaining precursors for various pharmaceutical compounds. One patented method outlines a five-step reaction sequence to achieve this transformation. tandfonline.com The process generally involves ammoniation, methoxylation, oxidation, hydroxymethylation, and finally, chlorination. researchgate.net
The initial step involves the reaction of 3-hydroxy-2-methyl-4-pyrone with an ammonia source to form the corresponding pyridone. Subsequent methoxylation introduces the methoxy groups at the 3- and 4-positions of the pyridine ring. The methyl group at the 2-position is then oxidized to a hydroxymethyl group, which is subsequently chlorinated to yield the final product, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. tandfonline.comresearchgate.net
Synthesis from Maltol
Maltol serves as another accessible starting material for the synthesis of 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride. researchgate.netnih.gov A patented seven-step synthetic route has been developed for this conversion. semanticscholar.org The process begins with the methylation of maltol, followed by ammonification to construct the pyridine ring. semanticscholar.orgscispace.com
Subsequent steps involve chlorination, oxidation, and a methoxy substitution to furnish the this compound core. The synthesis is completed by hydroxymethylation and a final chlorination step to afford 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. semanticscholar.org This route provides a clear and cost-effective pathway to this important intermediate, with reported yields exceeding 75%. semanticscholar.orgscispace.com
Conversion of 2-(hydroxymethyl)-3,4-dimethoxypyridine to 2-(chloromethyl)-pyridine
The transformation of 2-(hydroxymethyl)-3,4-dimethoxypyridine to its corresponding chloromethyl derivative is a pivotal step in many synthetic sequences. This conversion is typically achieved through a chlorination reaction. A common and effective method involves the use of thionyl chloride (SOCl₂) in a suitable solvent such as dichloromethane. tandfonline.com
The reaction proceeds by the activation of the hydroxyl group by thionyl chloride, followed by nucleophilic attack of the chloride ion to displace the activated hydroxyl group, yielding 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride with high efficiency. tandfonline.com
Synthesis of Pyridine-Fused Heterocycles
This compound derivatives are valuable building blocks for the construction of more complex, fused heterocyclic systems.
Quinazolin-4(3H)-ones from This compound-2-carbaldehyde (B1652338)
The synthesis of quinazolin-4(3H)-ones can be accomplished using this compound-2-carbaldehyde as a key starting material. The reaction involves the cyclocondensation of this compound-2-carbaldehyde with 2-aminobenzamide. This initial reaction affords a mixture of 2-(3,4-dimethoxypyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one and its open-chain tautomer.
Subsequent dehydrogenation of this intermediate mixture using oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or chloranil (B122849) leads to the formation of the desired 2-(pyridin-2-yl)quinazolin-4(3H)-ones. A notable observation in this step is the partial demethylation of the methoxy group at the C(3) position of the pyridine ring.
| Starting Materials | Reagents/Conditions | Product | Key Observations |
| This compound-2-carbaldehyde, 2-Aminobenzamide | 1. Cyclocondensation | 2-(3,4-Dimethoxypyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one | Forms a mixture with its open-chain tautomer. |
| 2-(3,4-Dimethoxypyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one | 2. DDQ or Chloranil | 2-(3-Hydroxy-4-methoxypyridin-2-yl)quinazolin-4(3H)-one | Dehydrogenation is accompanied by partial demethylation at the C(3) position of the pyridine ring. |
1,2,3-Triazole Derivatives Linked with Pyridine and Hydrazone Fragments
The synthesis of 1,2,3-triazole derivatives incorporating a pyridine moiety often involves the use of hydrazone intermediates. While a direct synthesis from a this compound precursor is not extensively detailed, general methods for constructing pyridine-linked 1,2,3-triazoles are well-established. One common approach is the oxidative intramolecular cyclization of heterocyclic hydrazones. For instance, the oxidative cyclization of hydrazones derived from pyridine-containing carbonyl compounds can lead to the formation of 1,2,4-triazolo[4,3-a]pyridines.
Another strategy involves designing hybrid molecules where a pyridine unit is linked to a 1,2,4-triazole (B32235) ring through a hydrazone bridge. These syntheses typically start with the preparation of a pyridyl-containing hydrazide, which is then condensed with an appropriate aldehyde or ketone to form the hydrazone linker. Subsequent cyclization reactions can then be employed to form the triazole ring. These methods highlight the versatility of hydrazones as key intermediates in the synthesis of complex heterocyclic systems containing pyridine and triazole cores.
1,3,4-Oxadiazole (B1194373) Derivatives of Dimethylpyridine
Derivatives of dimethylpyridine serve as valuable precursors for the synthesis of 1,3,4-oxadiazole-containing compounds. A common synthetic strategy involves the conversion of a dimethylpyridine carboxylic acid to its corresponding hydrazide. This is typically achieved by reacting the acid ester with hydrazine (B178648) hydrate (B1144303).
The resulting hydrazide can then be used to construct the 1,3,4-oxadiazole ring through various methods. One approach is the reaction of the hydrazide with a substituted aldehyde to form a Schiff base, which is subsequently cyclized under oxidative conditions to yield the 1,3,4-oxadiazole ring. Another method involves the reaction of the hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form a 5-thioxo-4,5-dihydro-1,3,4-oxadiazole derivative. This intermediate can be further functionalized. These synthetic routes provide access to a diverse range of 1,3,4-oxadiazole derivatives with a dimethylpyridine scaffold.
| Precursor | Key Intermediate | Synthetic Step | Product Class |
| Dimethylpyridine carboxylic acid ester | Dimethylpyridine carbohydrazide | Reaction with hydrazine hydrate | - |
| Dimethylpyridine carbohydrazide | Schiff base | Condensation with an aldehyde | 1,3,4-Oxadiazoles |
| Dimethylpyridine carbohydrazide | Dithiocarbazate | Reaction with carbon disulfide | 5-thioxo-4,5-dihydro-1,3,4-oxadiazoles |
Schiff Bases Derived from Dimethylpyridine-1,2,4-triazole Hybrids
A series of novel hybrid structures incorporating dimethylpyridine and 1,2,4-triazole have been synthesized to create Schiff bases with potential applications in medicinal chemistry. The synthetic route commences not with this compound, but with a dimethylpyridine-based precursor.
The key intermediate, 4,6-dimethyl-N'-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2-sulfanylpyridine-3-carboxamide, is prepared in a multi-step process. researchgate.net The initial starting material is N-(2-hydrazinyl-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide. researchgate.net This acid hydrazide undergoes a reaction with carbon disulfide in an ethanolic potassium hydroxide solution to yield a potassium dithiocarbazate salt. researchgate.net Subsequent treatment of this salt with hydrazine hydrate in refluxing ethanol (B145695) leads to the formation of the 1,2,4-triazole derivative. researchgate.net
The final step in the pathway is the synthesis of the target Schiff bases. This is achieved through the condensation reaction of the aminotriazole intermediate with various substituted aromatic aldehydes. researchgate.netnih.gov The reaction typically proceeds in refluxing ethanol. The disappearance of the singlet signal corresponding to the NH2 group protons in ¹H NMR spectra confirms the formation of the azomethine (C=N) bond characteristic of Schiff bases. researchgate.net
In recent studies, a series of these Schiff base hybrids were designed and synthesized to evaluate their in vitro cytotoxic potency against several human gastrointestinal cancer cell lines. researchgate.netacs.org
Synthesis of Caerulomycin C from this compound
Caerulomycin C, a bipyridine antibiotic produced by Streptomyces caeruleus, has been successfully synthesized for the first time in a five-step sequence starting from this compound. acs.orgacs.orgnih.govurfu.ru This synthetic strategy relies on a series of efficiently controlled reactions to build the target's 2,3,4,6-tetrasubstituted pyridine structure. acs.orgnih.gov
The core methodology involves metalation, transmetalation, aromatic cross-coupling, and halogen migration reactions. acs.orgacs.orgnih.gov The synthesis begins with the metalation of this compound at the C-2 position using n-butyllithium (BuLi). acs.org The resulting 3,4-dimethoxy-2-lithiopyridine intermediate is then subjected to a transmetalation reaction with zinc chloride or zinc bromide. acs.org
An alternative total synthesis of Caerulomycin C has also been described, which prominently features 1,2-, 1,3-, and 1,4-halogen dance reactions for the functionalization of the pyridine ring.
Data Tables
Table 1: Key Reactions in the Synthesis of Caerulomycin C from this compound
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product | Reference |
| 1 | Metalation | n-Butyllithium (BuLi) | 3,4-Dimethoxy-2-lithiopyridine | acs.org |
| 2 | Transmetalation | Zinc Chloride (ZnCl₂) or Zinc Bromide (ZnBr₂) | (3,4-Dimethoxypyridin-2-yl)zinc reagent | acs.org |
| 3 | Cross-Coupling | 2-Bromopyridine, Pd Catalyst | 3,4-Dimethoxy-2,2′-bipyridine | acs.org |
| 4 | Bromination/Halogen Migration | LDA, THF, -70 °C; then hydrolysis | 6-Bromo-3,4-dimethoxy-2,2′-bipyridine | acs.org |
| 5 | Further Functionalization | Halogen-metal exchange and reaction with electrophile | Caerulomycin C | acs.org |
Chemical Reactivity and Mechanistic Studies of 3,4 Dimethoxypyridine Systems
Nucleophilic Substitution Reactions
3,4-Dimethoxypyridine and its derivatives are subject to nucleophilic substitution reactions, a fundamental class of reactions in organic chemistry. The pyridine (B92270) ring, being electron-deficient, is activated towards attack by nucleophiles, particularly at the 2- and 4-positions. The presence of methoxy (B1213986) groups at the 3 and 4-positions further influences the regioselectivity of these reactions.
For instance, in derivatives like 2-bromo-6-iodo-3,4-dimethoxypyridine (B1528573), the halogen atoms at the 2 and 6-positions are susceptible to substitution by various nucleophiles. evitachem.com Common nucleophilic reagents used in these transformations include sodium methoxide (B1231860) (NaOMe) and potassium tert-butoxide (KOtBu). evitachem.com The reaction of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with nucleophiles such as amines is another example of nucleophilic substitution, where the chloromethyl group is the reactive site. smolecule.comontosight.ai
The N-oxide derivatives of this compound also exhibit reactivity towards nucleophiles. Pyridine N-oxides can undergo nucleophilic substitution through an addition-elimination mechanism. abertay.ac.uk For example, 2-chloropyridine (B119429) N-oxide reacts with potassium amide. abertay.ac.uk
The mechanism of nucleophilic substitution on the pyridine ring can vary. Most commonly, it proceeds via an addition-elimination (AE) pathway. abertay.ac.uk However, in some cases, particularly with 3-halopyridines, an elimination-addition (EA) mechanism involving a pyridyne intermediate can occur. abertay.ac.uk The reactivity of halopyridines towards nucleophiles generally follows the order of 2- and 4-halo > 3-halo for the AE mechanism. abertay.ac.uk
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound derivatives are versatile substrates in this regard.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction, which typically employs a palladium catalyst to couple an organoboron compound with a halide or triflate, has been successfully applied to derivatives of this compound. evitachem.combeilstein-journals.org This reaction is instrumental in synthesizing complex biaryl compounds. libretexts.org For example, 2-bromo-6-iodo-3,4-dimethoxypyridine can participate in Suzuki-Miyaura coupling to form new carbon-carbon bonds. evitachem.com
Detailed mechanistic studies on related systems, such as the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids, have provided insights into the sequence of substitution and the factors influencing regioselectivity. beilstein-journals.orgnih.govbeilstein-journals.orggrafiati.com The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for optimizing the yield and selectivity of the desired products. beilstein-journals.orgbeilstein-journals.org For instance, the use of Pd(P(o-tol)3)4 has been shown to be more active in certain cross-coupling reactions compared to other palladium sources. beilstein-journals.org
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| 2-Bromo-6-iodo-3,4-dimethoxypyridine | Arylboronic acid | Pd(PPh3)4 | K2CO3 | - | Aryl-substituted this compound |
| 3,4,5-Tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid | - | - | - | Mono-, di-, and tri-arylated pyridines |
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
Sonogashira Coupling
The Sonogashira coupling is another palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, often with a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly valuable for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. organic-chemistry.org Derivatives of this compound, such as 2-bromo-6-iodo-3,4-dimethoxypyridine, are suitable substrates for Sonogashira coupling. evitachem.com
The reaction is typically carried out under mild conditions, which allows for its application in the synthesis of complex molecules. wikipedia.org The reactivity of the halide in the Sonogashira coupling generally follows the order: I > Br > Cl. wikipedia.org This difference in reactivity can be exploited for selective couplings. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |
| 2-Bromo-6-iodo-3,4-dimethoxypyridine | Terminal alkyne | Palladium complex | Copper(I) salt | Amine | Alkynyl-substituted this compound |
| 5-Substituted 3,4-dihalo-2(5H)-furanones | Terminal alkyne | Pd(PPh3)4 | CuI | KF | 2(5H)-Furanone derivatives with enediyne structure |
Table 2: Examples of Sonogashira Coupling Reactions
Dimerization Reactions
Dimerization reactions of pyridine derivatives can lead to the formation of bipyridines, which are important ligands in coordination chemistry and building blocks for functional materials. mdpi.com The homocoupling of 2-bromo-3,4-dimethoxypyridine (B1611019), mediated by a nickel-phosphine complex, has been utilized to synthesize 3,3',4,4'-tetramethoxy-2,2'-bipyridyl in good yields. researchgate.net This bipyridyl derivative serves as a precursor for the synthesis of orelline and orellanine, natural toxins found in certain mushrooms. researchgate.net
Another approach to dimerization involves the dehydrogenative coupling of pyridines. For example, a diruthenium tetrahydrido complex has been shown to catalyze the dimerization of 4-substituted pyridines at the 2-position through C-H bond activation. mdpi.com
Reactions under High-Pressure Conditions
The application of high pressure can significantly influence the course and outcome of chemical reactions, often leading to products that are not accessible under ambient conditions. researchgate.net High-pressure conditions generally favor reactions with a negative activation volume, such as cycloadditions. researchgate.netacs.org While specific studies on this compound under high pressure are not extensively detailed in the provided context, research on related pyridine systems suggests potential applications. For instance, the high-pressure behavior of pyridine itself has been a subject of interest. bohrium.com The reactivity of 2-bromo-3,4-dimethoxypyridine under high-pressure has been investigated, indicating pathways to novel compounds. smolecule.com
Dehydrogenation Reactions and Demethylation Processes
Dehydrogenation reactions involve the removal of hydrogen from a molecule, often leading to the formation of a more unsaturated system. In the context of this compound derivatives, dehydrogenation can be accompanied by other transformations. For example, the dehydrogenation of 2-(3,4-dimethoxypyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one using oxidants like DDQ or chloranil (B122849) results in the formation of the corresponding 2-(pyridin-2-yl)quinazolin-4(3H)-one. researchgate.netresearchgate.net Interestingly, this process is accompanied by the demethylation of the methoxy group at the C(3) position of the pyridyl moiety. researchgate.netresearchgate.net A proposed mechanism for this demethylation has been discussed. researchgate.net
Rearrangement Reactions (e.g., Boekelheide rearrangement for isomers)
The Boekelheide rearrangement is a notable transformation of pyridine N-oxides, specifically those with an alkyl group at the α-position (carbon adjacent to the nitrogen). wikipedia.orgresearchgate.net This reaction converts α-picoline N-oxides into the corresponding 2-(hydroxymethyl)pyridines. wikipedia.org While this compound itself lacks the required α-alkyl group for this specific rearrangement, an isomer such as 2-methyl-3,4-dimethoxypyridine N-oxide would be a suitable substrate.
The reaction is typically initiated by an acylating agent, such as acetic anhydride (B1165640) or the more reactive trifluoroacetic anhydride (TFAA). wikipedia.org The mechanism commences with the acylation of the N-oxide oxygen, forming an N-acyloxy pyridinium (B92312) intermediate. A subsequent deprotonation of the α-methyl group by the acetate (B1210297) or trifluoroacetate (B77799) anion generates a key exo-methylene intermediate (anhydrobase). wikipedia.orgfu-berlin.de This intermediate then undergoes a concerted wikipedia.orgwikipedia.org-sigmatropic rearrangement, a pericyclic reaction that proceeds through a six-membered, cyclic transition state. This rearrangement results in the formation of an O-acylated hydroxymethylpyridine. The final step is the hydrolysis of the ester to yield the 2-(hydroxymethyl)pyridine product. wikipedia.org
The choice of acylating agent can significantly impact the reaction conditions. While acetic anhydride often necessitates heating, TFAA can facilitate the rearrangement at room temperature. wikipedia.org Studies on various substituted pyridine N-oxides have demonstrated the versatility of this reaction for introducing functionality at the α-alkyl position. researchgate.net For instance, the reaction of 2-picoline-N-oxide with acetic anhydride yields 2-pyridinemethanol (B130429) acetate. researchgate.net
In some cases, the reaction mechanism may involve radical intermediates, leading to the formation of side products. This has been observed in studies of pyrimidine (B1678525) N-oxides, where the reaction conditions and solvent can influence the product distribution. fu-berlin.de
Table 1: Key Steps in the Boekelheide Rearrangement
| Step | Description | Intermediate/Product |
| 1. Acylation | The N-oxide oxygen attacks the acylating agent (e.g., acetic anhydride). | N-acyloxypyridinium salt |
| 2. Deprotonation | A base (e.g., acetate) removes a proton from the α-methyl group. | exo-Methylene intermediate (anhydrobase) |
| 3. wikipedia.orgwikipedia.org-Sigmatropic Rearrangement | A concerted rearrangement of the anhydrobase occurs. | O-acylated hydroxymethylpyridine |
| 4. Hydrolysis | The ester is cleaved to yield the final alcohol product. | 2-(Hydroxymethyl)pyridine |
Radical Difluoromethylation and Cyclization Reactions in Heteroarenes
The introduction of a difluoromethyl (CF₂H) group into heterocyclic compounds is of significant interest in medicinal and agricultural chemistry, as this group can modulate the biological activity of a molecule. researchgate.netnih.gov Radical difluoromethylation offers a direct method for C-H functionalization of heteroarenes like pyridine.
The difluoromethyl radical (•CF₂H) is generally considered a nucleophilic radical. nih.gov This characteristic dictates its reactivity towards heteroarenes; it preferentially attacks positions that are electron-deficient. For a this compound ring, the electron-donating methoxy groups increase the electron density at the C-2, C-6, and C-5 positions, making direct radical difluoromethylation potentially challenging compared to unsubstituted pyridine. However, various methods have been developed for the difluoromethylation of a wide range of heteroarenes, which could be applicable to derivatives of this compound.
Several strategies for generating difluoromethyl radicals and reacting them with heteroarenes have been reported:
Silver-Mediated/Catalyzed Reactions: Silver salts, such as AgNO₃, can be used to generate •CF₂H radicals from sources like (trimethylsilyl)difluoromethane (TMSCF₂H) or sodium difluoromethanesulfinate (HCF₂SO₂Na, Langlois' reagent). rsc.orgnih.govcas.cn These reactions often employ an oxidant like potassium persulfate (K₂S₂O₈). rsc.org This approach has been successfully applied to a variety of heteroarenes. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient pathway for radical difluoromethylation. nih.govmdpi.com This can be achieved using organic dyes (e.g., rose bengal) or transition metal complexes as photocatalysts. researchgate.net These methods can also utilize HCF₂SO₂Na as the radical precursor and proceed under mild, often metal-free, conditions. researchgate.netresearchgate.net
Copper-Mediated Reactions: Copper-mediated processes have been developed for the direct and regioselective C-H oxidative difluoromethylation of various heteroarenes, including pyridines. dicp.ac.cn These reactions often involve the formation of a copper-difluoromethyl complex.
Radical reactions can also be designed to proceed in a cascade fashion, where an initial radical addition is followed by an intramolecular cyclization. nih.govnumberanalytics.com This strategy is a powerful tool for constructing complex polycyclic systems. nih.govnih.gov A typical sequence involves the generation of a radical (such as a •CF₂H radical), its addition to an unsaturated bond (e.g., an alkene or alkyne) tethered to the heterocycle, and the subsequent cyclization of the resulting radical onto the heteroaromatic ring. nih.gov For example, a visible light-induced radical cascade difluoromethylation/cyclization of imidazoles bearing unactivated alkenes has been developed to synthesize CF₂H-substituted polycyclic imidazoles. nih.gov A similar strategy could be envisioned for a suitably substituted this compound derivative.
Table 2: Selected Methods for Radical Difluoromethylation of Heteroarenes
| Method | Radical Source | Catalyst/Mediator | Oxidant | Typical Substrates | Reference(s) |
| Silver-Catalyzed | HCF₂SO₂Na | AgNO₃ (catalytic) | K₂S₂O₈ | (Hetero)aryl thiols | rsc.orgcas.cn |
| Silver-Mediated | TMSCF₂H | Silver salt (stoichiometric) | - | Styrenes, Heteroarenes | nih.govresearchgate.net |
| Organic Photoredox Catalysis | HCF₂SO₂Na | Rose Bengal | O₂ | Quinoxalinones, various heteroarenes | researchgate.net |
| Copper-Mediated Oxidative C-H Functionalization | TMSCF₂H | CuCN | 9,10-Phenanthrenequinone | Oxazoles, Thiazoles, Pyridines | dicp.ac.cn |
| Visible Light-Induced Cascade | Ph₃P⁺CF₂H Br⁻ | fac-Ir(ppy)₃ (photocatalyst) | - | Imidazoles with unactivated alkenes | nih.gov |
Applications in Organic Synthesis and Medicinal Chemistry Research
Building Block in Synthesis of Complex Organic Compounds
The reactivity of 3,4-dimethoxypyridine makes it a versatile starting material for the construction of more intricate molecular architectures. Its applications range from the synthesis of bipyridines to various other heterocyclic compounds.
Synthesis of Bipyridyl Derivatives
Bipyridine compounds are significant in various chemical applications, including as ligands in catalysis. A notable application of a this compound derivative is in the synthesis of 3,3',4,4'-tetramethoxy-2,2'-bipyridyl. This is achieved through a nickel-phosphine complex-mediated homocoupling reaction of 2-bromo-3,4-dimethoxypyridine (B1611019). This reaction demonstrates a direct method for creating a symmetrical bipyridine structure from a functionalized pyridine (B92270) precursor. The general approach for synthesizing bipyridine derivatives often involves the coupling of halopyridines, with nickel-catalyzed reductive couplings being an efficient method that can proceed without the need for external ligands.
Synthesis of Oligo(N-phenyl-m-aniline) Derivatives
While this compound is a versatile building block for many organic compounds, its direct application in the synthesis of oligo(N-phenyl-m-aniline) derivatives is not well-documented in publicly available scientific literature. The synthesis of such oligomers typically involves the polymerization of aniline derivatives. Although various substituted anilines are used in these polymerizations, the use of this compound as a monomer or precursor for this specific class of oligomers has not been prominently reported. Research in the field of conducting polymers often focuses on the polymerization of aniline and its simple derivatives to form polyaniline and related materials.
Synthesis of Heterocyclic Compounds
The structural framework of this compound is a useful starting point for the synthesis of more complex, fused heterocyclic systems. For instance, pyridine derivatives are key precursors in the synthesis of pyridothienopyrimidines. These are multi-cyclic structures with significant interest in medicinal chemistry. The synthesis of these compounds often involves the cyclization of substituted thieno[2,3-b]pyridine derivatives, which themselves can be derived from functionalized pyridines. This highlights the role of the pyridine core in constructing elaborate heterocyclic systems.
Synthesis of Functionalized Quinolines, Quinoxalines, and Quinazolines
Derivatives of this compound have been shown to be effective precursors for a range of nitrogen-containing heterocyclic compounds, including quinazolines. Specifically, This compound-2-carbaldehyde (B1652338) undergoes a cyclocondensation reaction with 2-aminobenzamide. This reaction forms a mixture of 2-(3,4-dimethoxypyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one and its open-chain tautomer acs.org. Subsequent dehydrogenation of these intermediates yields 2-(pyridin-2-yl)quinazolin-4(3H)-ones acs.org. This synthetic route provides a clear example of how a functionalized this compound can be used to build the quinazolinone scaffold.
While direct synthetic routes from this compound to functionalized quinolines and quinoxalines are less commonly reported, the general synthesis of these heterocycles often involves precursors with similar functionalities. For example, the synthesis of a substituted quinoxaline, 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline, has been achieved through the condensation of 1,2-phenylenediamine and 2-chloro-3′,4′-dimethoxybenzil google.com. Although the starting material is not a pyridine derivative, the presence of the 3,4-dimethoxyphenyl group is noteworthy.
Intermediate in Pharmaceutical Development
The chemical scaffold provided by this compound is also valuable in the field of medicinal chemistry, where it serves as an intermediate in the synthesis of active pharmaceutical ingredients.
Synthesis of Antihypertensive Agents
While a direct lineage from this compound to a marketed antihypertensive drug is not prominently documented, its derivatives are key intermediates in the synthesis of other important pharmaceuticals. A significant example is 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, which is a crucial intermediate in the industrial synthesis of pantoprazole (B1678409). chemicalbook.comgoogle.comscispace.comgoogle.com Pantoprazole is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders wikipedia.org. Although not an antihypertensive agent, some clinical studies have explored the potential effects of proton pump inhibitors on blood pressure, suggesting a complex relationship between these drugs and cardiovascular regulation nih.govresearchgate.netahajournals.orgresearchgate.net. The synthesis of this key intermediate, often starting from materials like maltol (B134687), underscores the importance of the this compound core in the pharmaceutical industry chemicalbook.comgoogle.com.
Synthesis of Anti-inflammatory Drugs
The synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) often involves multi-step processes starting from various chemical precursors. The potential utility of pyridine derivatives in this context is an area of ongoing research.
Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) from the oxicam class, which is used to treat inflammatory conditions such as arthritis. chemicalbook.com It functions by preferentially inhibiting the COX-2 enzyme over COX-1, which is believed to result in a lower incidence of gastrointestinal side effects compared to less selective NSAIDs. chemicalbook.com
The synthesis of Meloxicam is well-established and can be achieved through several routes. A frequently cited method begins with benzisothiazolo-3(2H)-one-1,1-dioxide. This starting material undergoes a four-step process, which includes reaction with methyl chloroacetate, isomerization, and methylation. The final step involves the condensation of the resulting intermediate with 2-amino-5-methylthiazole. chemicalbook.com Another described method involves reacting an ester of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid-1,1-dioxide with 2-amino-5-methylthiazole in a solvent like xylene or dimethyl sulfoxide (DMSO). chemicalbook.comgoogle.com Based on a review of published synthetic methodologies, this compound is not mentioned as a precursor or intermediate in the synthesis of Meloxicam. chemicalbook.comchemicalbook.comgoogle.comiaea.orgresearchgate.netresearchgate.net
Synthesis of Antitumor/Anticancer Agents
The development of novel antitumor and anticancer agents is a primary focus of medicinal chemistry. Various heterocyclic scaffolds, including pyridine, are explored for their potential to yield potent and selective therapeutic compounds.
Imatinib is a tyrosine kinase inhibitor used in the treatment of several cancers, most notably chronic myelogenous leukemia (CML). nih.gov It functions by targeting the BCR-ABL fusion protein, an abnormal tyrosine kinase. nih.govnewdrugapprovals.org
The industrial synthesis of Imatinib has been described via multiple routes. A common pathway involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride. newdrugapprovals.org Another route begins with 1-(pyridine-3-yl)ethanone and 2-methyl-5-nitrobenzenamine, which undergo condensation, cyclization, hydrogenation, and acylation to form the final product. magtechjournal.comresearchgate.net The core structure of Imatinib contains a 3-pyridinyl group, not a this compound moiety. The scientific literature on Imatinib synthesis does not support the use of this compound as a building block. newdrugapprovals.orgmagtechjournal.comresearchgate.netrsc.orgnih.govgoogle.compatsnap.com
Quinazoline and its oxidized form, quinazolinone, are heterocyclic scaffolds that are features of many biologically active compounds. mdpi.com A number of quinazoline derivatives have been investigated and developed as anticancer agents, functioning through mechanisms such as the inhibition of protein kinases. nih.gov
The synthesis of quinazolinone-based anticancer agents often starts from readily available precursors such as 2-aminobenzoic acid derivatives or isatoic anhydride (B1165640). nih.govresearchgate.net For example, new series of quinazoline derivatives with cytotoxic activity have been prepared by treating 2-amino-5-methylbenzoic acid with butyl isothiocyanate, followed by further modifications. researchgate.net While pyridine-containing heterocycles are of significant interest in medicinal chemistry, a direct and specific synthetic route employing this compound to produce the anticancer quinazoline derivatives cited in the outline could not be verified from the reviewed literature.
The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocycle that is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities, including anticancer properties. nih.govopenmedicinalchemistryjournal.com The anticancer mechanisms of these derivatives are varied and can include the inhibition of enzymes and growth factors. nih.gov
The synthesis of 1,3,4-oxadiazole derivatives can be achieved through various methods, most commonly involving the cyclization of diacylhydrazines or the oxidative cyclization of acylhydrazones. openmedicinalchemistryjournal.comnih.gov For instance, a series of 1,3,4-oxadiazole derivatives were synthesized starting from p-chlorophenol, which was converted to a hydrazide and subsequently cyclized. nih.gov Another common approach involves reacting carboxylic acids with hydrazides. openmedicinalchemistryjournal.com A review of the literature on the synthesis of cytotoxic 1,3,4-oxadiazole derivatives did not reveal established methods that utilize this compound as a key starting material. nih.govnih.govnjppp.comacs.org
Dimethylpyridine-1,2,4-triazole Schiff Bases as Cytotoxic Agents
Research into novel anticancer therapeutics has led to the synthesis and evaluation of hybrid molecules combining different pharmacophores. One such area of investigation involves Schiff bases derived from a dimethylpyridine-1,2,4-triazole hybrid structure. nih.govmdpi.com In a 2023 study, a series of these Schiff bases were designed and tested for their cytotoxic potency against several human gastrointestinal cancer cell lines, including EPG, Caco-2, LoVo, and HT29. nih.gov
The results indicated that some of these compounds exhibited significant cytotoxic activity. For instance, Schiff base 4h was identified as the most potent compound against gastric EPG cancer cells, proving to be 9-fold and 21-fold more cytotoxic than the standard chemotherapeutic agents 5-FU and cisplatin, respectively. nih.gov Notably, this compound did not show toxicity toward normal cells. nih.gov Furthermore, compounds 4d and 4l demonstrated good activity against HT29 colorectal cancer cells, with potency comparable to or greater than cisplatin and 5-FU. nih.gov Mechanistic studies revealed that compound 4l induced apoptotic cell death through a caspase-dependent pathway and by regulating the p53-MDM2 signaling pathway in HT29 cells. nih.gov It is important to note that these studies specifically utilized a dimethylpyridine scaffold, and a direct synthetic link to this compound for these particular Schiff bases was not established in the reviewed literature.
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| Schiff base 4h | EPG (gastric cancer) | CC50 = 12.10 ± 3.10 μM; 9x more potent than 5-FU, 21x more potent than cisplatin | nih.gov |
| Schiff base 4d | HT29 (colorectal cancer) | CC50 = 52.80 ± 2.80 μM; comparable to cisplatin and 5-FU | nih.gov |
| Schiff base 4l | HT29 (colorectal cancer) | CC50 = 61.40 ± 10.70 μM; comparable to cisplatin and 5-FU | nih.gov |
Synthesis of Antitubercular Agents
The rise of multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis necessitates the development of new and effective antitubercular agents. nih.gov Research has explored various heterocyclic scaffolds for this purpose. For instance, studies have shown that modifying 1,4-dihydropyridines (DHPs) by substituting the carboxylate ester group with an aryl carboxamide group can yield compounds with significant antitubercular properties. nih.gov Other research has focused on 2,4-disubstituted pyridine derivatives, which have proven effective against intracellularly located tubercle bacilli. frontiersin.org
Additionally, compounds incorporating the 1,2,4-triazole (B32235) ring have demonstrated promising anti-TB activity. mdpi.com For example, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol emerged as a potent agent against both H37Rv and MDR strains of M. tuberculosis. mdpi.com While various pyridine and triazole derivatives are being actively investigated as potential antitubercular drugs, the available literature did not specify the use of this compound as a direct precursor in the synthesis of these agents. nih.govfrontiersin.orgmdpi.com
Precursors for Drug Discovery and Development
This compound serves as a valuable precursor in the synthesis of more complex pharmaceutical compounds. Its most notable application is in the production of the proton pump inhibitor Pantoprazole. The key intermediate for synthesizing Pantoprazole is 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride. sigmaaldrich.comgoogle.com The synthesis of this intermediate can be achieved through a multi-step process starting from raw materials like maltol, which is converted through steps including methylation, oxidation, and chlorination to yield the desired dimethoxypyridine derivative. google.com
Furthermore, the general class of dimethoxypyridines has been utilized in the semi-synthesis of derivatives of Sinomenine, a bioactive alkaloid known for its anti-inflammatory and analgesic properties. mdpi.com This highlights the role of the dimethoxypyridine scaffold as a versatile building block in medicinal chemistry for the development of new therapeutic agents. mdpi.com
Impurity Reference Standards in Pharmaceutical Industry
In the pharmaceutical industry, maintaining the purity and quality of active pharmaceutical ingredients (APIs) is critical. This requires the use of well-characterized reference standards for any potential impurities that may arise during the synthesis or degradation of a drug product. A derivative of this compound, specifically 3,4-Dimethoxy-2-(hydroxymethyl)pyridine, is utilized as a pharmaceutical impurity reference material. It is listed as an impurity of Pantoprazole Sodium Sesquihydrate, underscoring the importance of this chemical family in the quality control processes of this widely used medication.
Role in Drug-Likeness Profiles
For example, in silico analysis of the dimethylpyridine-1,2,4-triazole Schiff bases mentioned earlier revealed that several of the synthesized compounds possessed promising drug-likeness profiles. nih.gov Additionally, ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions for novel Sinomenine derivatives, synthesized using a dimethoxypyridine reagent, were conducted to assess their druggability. mdpi.com These examples show that the pyridine core, with various substitutions, is a component of molecules that are actively assessed for their drug-like properties during the discovery process.
Applications in Agrochemical Industry
The pyridine ring is a highly successful scaffold in the agrochemical industry, forming the basis for numerous commercial products. researchgate.net Pyridine-based compounds are integral to the development of a wide range of pesticides, including fungicides, insecticides, and herbicides. researchgate.netresearchgate.net The pyridine fragment can act as a unique pharmacophore or be used to modify the properties of existing active compounds. researchgate.net While methylpyridine derivatives are particularly widespread in this sector, the broader class of pyridine compounds continues to be a major focus of agrochemical research and development. researchgate.netresearchgate.net
Synthesis of Herbicides
The development of novel herbicides is crucial for modern agriculture. Pyridine and its fused ring systems are important structural motifs in this field. For instance, researchers have designed and synthesized series of pyrido[2,3-d]pyrimidine derivatives, starting from 2-chloronicotinic acid, which have shown significant herbicidal activity. nih.gov Another class of herbicides, the triazolopyrimidine-2-sulfonamides, which inhibit the acetohydroxyacid synthase (AHAS) enzyme, also features a nitrogen-containing heterocyclic core. nih.gov Although the pyridine scaffold is clearly important in the synthesis of modern herbicides, the specific use of this compound as an intermediate in these synthetic routes was not identified in the surveyed literature. nih.govnih.gov
Synthesis of Insecticides
Derivatives of pyridine are integral to the creation of various insecticides. The nitrogen-containing ring can be crucial for the molecule's mode of action and its ability to interact with biological targets in insects.
Pyridalyl is a novel insecticide known for its effectiveness against lepidopterous (moths and butterflies) and thysanopterous (thrips) pests, particularly those resistant to existing insecticides. sumitomo-chem.co.jp It is recognized for having minimal impact on beneficial arthropods, making it a valuable component in Integrated Pest Management (IPM) programs. sumitomo-chem.co.jp The synthesis of Pyridalyl involves the coupling of different molecular fragments. While the final structure contains a 5-(trifluoromethyl)-2-pyridyloxy group, the documented synthetic pathways typically start from precursors other than this compound. The development of Pyridalyl emerged from structural modifications of a lead compound, 2-(trifluoromethyl)-4-phenoxyphenyl 3,3-dichloro-2-propenyl ether.
Table 2: Chemical Identity of Pyridalyl
| Identifier | Value |
|---|---|
| IUPAC Name | 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether sumitomo-chem.co.jp |
| Molecular Formula | C18H14Cl4F3NO3 sumitomo-chem.co.jp |
| Molecular Weight | 491.1 g/mol sumitomo-chem.co.jp |
Catalytic Applications
Substituted pyridines, particularly those with electron-donating groups like 4-(Dimethylamino)pyridine (DMAP), are well-known nucleophilic catalysts in organic synthesis. researchgate.net The electron-donating methoxy (B1213986) groups in this compound suggest its potential for similar catalytic activity, by increasing the nucleophilicity of the pyridine nitrogen atom.
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in pharmaceuticals. Catalysts are often employed to facilitate the ring-forming reactions, improve yields, and control selectivity. nih.govresearchgate.net Pyridine derivatives can act as catalysts in various transformations, including multicomponent reactions for the assembly of complex heterocyclic scaffolds. nih.gov While the broader class of substituted pyridines is used in this context, specific studies detailing the catalytic use of this compound for the synthesis of other heterocycles are specialized research topics. The catalytic efficiency typically depends on the precise substitution pattern and the reaction conditions.
The term "functionalization" refers to the introduction of new functional groups into an organic molecule. This is a key strategy for modifying a molecule's properties. nih.gov Nucleophilic pyridine catalysts like DMAP are effective in promoting acylation, silylation, and other functionalization reactions of alcohols and amines. researchgate.net The mechanism involves the formation of a highly reactive acylpyridinium salt intermediate. researchgate.net Given its structure, this compound could theoretically be applied in a similar manner to catalyze the functionalization of various organic compounds, although it is less commonly cited than DMAP for this purpose. Research in this area explores how modifying the substituents on the pyridine ring can tune the catalyst's reactivity and selectivity for specific applications. researchgate.net
Advanced Characterization and Computational Studies
Spectroscopic Techniques in Structural Elucidation
Spectroscopy is fundamental to confirming the identity and purity of 3,4-Dimethoxypyridine. Techniques such as NMR, Mass Spectrometry, and Infrared Spectroscopy each provide unique and complementary information to piece together the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For derivatives of this compound, ¹H and ¹³C NMR spectra provide definitive information about the arrangement of atoms.
¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. In a typical derivative like 2-(Chloromethyl)-3,4-dimethoxypyridine (B69304), distinct signals are expected for the aromatic protons on the pyridine (B92270) ring and the protons of the two methoxy (B1213986) groups. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atom and the electron-donating methoxy groups.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the pyridine ring appear at distinct chemical shifts, with those bonded to oxygen appearing further downfield. The carbon atoms of the methoxy groups typically appear as sharp singlets in the upfield region of the spectrum.
No relevant spectroscopic data is available for ¹⁹F or ⁵¹V NMR, as these techniques are used for compounds containing fluorine or vanadium, respectively, which are not present in this compound.
Table 1: Representative ¹H and ¹³C NMR Data for Dimethoxypyridine Derivatives
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.0-8.5 | Doublet | Aromatic H (adjacent to N) |
| ¹H | ~6.5-7.0 | Doublet | Aromatic H |
| ¹H | ~3.9 | Singlet | Methoxy (-OCH₃) protons |
| ¹³C | ~160 | Singlet | Aromatic C-O |
| ¹³C | ~150 | Singlet | Aromatic C (adjacent to N) |
| ¹³C | ~105-120 | Singlet | Aromatic C-H |
| ¹³C | ~55 | Singlet | Methoxy (-OCH₃) carbon |
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For a related compound, 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride, the molecular weight is 224.08 g/mol . nih.govsigmaaldrich.com The parent compound, 2-(Chloromethyl)-3,4-dimethoxypyridine, has a molecular weight of 187.62 g/mol . nih.gov
In a mass spectrum, the molecule is ionized to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. The molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. Common fragmentation patterns for compounds like this involve the loss of neutral fragments such as a methyl radical (•CH₃) or a methoxy radical (•OCH₃). libretexts.orgchemguide.co.uk Analyzing these fragments helps to confirm the presence of specific functional groups and their connectivity. researchgate.netuni-saarland.de
Table 2: Expected Mass Spectrometry Data for this compound
| m/z Value | Identity | Fragmentation Pathway |
|---|---|---|
| 139 | [M]⁺ | Molecular Ion |
| 124 | [M - CH₃]⁺ | Loss of a methyl radical |
| 110 | [M - CH₂O]⁺ | Loss of formaldehyde |
| 96 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.comyoutube.com Key absorptions in the IR spectrum of this compound would confirm the presence of the pyridine ring and the methoxy groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2950-2850 | C-H Stretch | Methoxy (-OCH₃) |
| 1600-1550 | C=N Stretch | Pyridine Ring |
| 1500-1400 | C=C Stretch | Aromatic Ring |
| 1250-1200 | C-O Stretch (Asymmetric) | Aryl Ether |
| 1050-1000 | C-O Stretch (Symmetric) | Aryl Ether |
Note: Wavenumbers are approximate and based on typical values for these functional groups. nist.govresearchgate.net
Computational Chemistry and Molecular Modeling
Computational methods provide theoretical insights into molecular properties, complementing experimental data and guiding further research.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. hust.edu.vncmu.edu For derivatives containing the 3,4-dimethoxyphenyl moiety, DFT calculations, often using the B3LYP/6-31G(d,p) or B3LYP/6-31++G(d,p) basis sets, are employed to optimize the molecular geometry and analyze electronic properties. nih.govresearchgate.netnih.govnih.gov
These calculations can determine bond lengths, bond angles, and dihedral angles of the molecule in its ground state. researchgate.net Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.govniscpr.res.in Vibrational frequencies can also be calculated and compared with experimental IR spectra to validate the computational model. researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. semanticscholar.org This method is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with the active site of a biological target, typically a protein or enzyme. mdpi.comnih.gov
For example, pyrazolopyridine derivatives incorporating a 3,4-dimethoxyphenyl group have been studied as potential anticancer agents. nih.govresearchgate.net Molecular docking simulations were performed to investigate their binding affinity and interaction with kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Pim-1 kinase (PIM1). nih.govresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site, helping to explain the compound's biological activity and guiding the design of more potent inhibitors. researchgate.netresearchgate.net
Modeling of Reaction Mechanisms and Transition States
The study of reaction mechanisms involving this compound can be effectively carried out using computational models. Techniques such as Density Functional Theory (DFT) are employed to map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products. This involves the characterization of stationary points, including intermediates and, crucially, transition states.
A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. For a hypothetical reaction involving this compound, computational software can be used to locate the transition state geometry. This is typically achieved by starting with an initial guess of the transition state structure and then using algorithms to find the first-order saddle point on the potential energy surface. The nature of the transition state is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.
Conformational Analysis and Affinity Energies
The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis of this compound involves identifying the stable arrangements of its atoms (conformers) and the energy barriers between them. The methoxy groups at the 3 and 4 positions can rotate, leading to different spatial orientations.
Computational methods, such as molecular mechanics and quantum mechanics, are used to perform a systematic search of the conformational space. The potential energy surface is scanned by rotating the dihedral angles of the methoxy groups to identify low-energy conformers. For each stable conformer, the relative energy can be calculated to determine its population at a given temperature.
Affinity energies, which quantify the strength of interaction between this compound and a binding partner (e.g., a protein receptor or a metal ion), can also be computationally estimated. Docking simulations can predict the preferred binding pose of the molecule in a receptor's active site, and more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can provide quantitative predictions of the binding affinity. While specific studies on the conformational analysis and affinity energies of this compound are limited, research on similar substituted pyridines has demonstrated the utility of these computational approaches in drug design and materials science. nih.gov
Prediction of Drug-Likeness Profiles
The potential of a molecule to be developed into an orally administered drug can be assessed using "drug-likeness" profiles, which are often based on a set of empirical rules. One of the most widely used is Lipinski's Rule of Five. wikipedia.orgtaylorandfrancis.com This rule establishes that poor absorption or permeation is more likely when there are more than 5 hydrogen bond donors, 10 hydrogen bond acceptors, the molecular weight is greater than 500 daltons, and the calculated octanol-water partition coefficient (log P) is greater than 5. wikipedia.orgtaylorandfrancis.comdrugbank.com
For this compound, a drug-likeness profile can be computationally predicted. These properties are calculated based on the molecular structure.
| Property | Predicted Value for this compound | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 139.15 g/mol | < 500 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (1 N, 2 O) | ≤ 10 | Yes |
| Log P (calculated) | ~1.2-1.5 | ≤ 5 | Yes |
Based on these predictions, this compound adheres to Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for oral bioavailability. It is important to note that this rule does not predict pharmacological activity but serves as a useful filter in the early stages of drug discovery. wikipedia.orgtaylorandfrancis.com
Studies of Non-Covalent Interactions and Electrostatic Potential
Non-covalent interactions play a crucial role in determining the structure and function of molecules. mdpi.com For this compound, these interactions govern its physical properties, such as boiling point and solubility, as well as its interactions with other molecules.
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the distribution of charge in a molecule and predicting its sites of interaction. uni-muenchen.de The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring is expected to be a region of negative electrostatic potential due to the lone pair of electrons, making it a hydrogen bond acceptor site. The hydrogen atoms of the methyl groups will exhibit a positive potential.
Quantum Theory of Atoms in Molecules (QTAIM) is another powerful method for analyzing non-covalent interactions. nih.gov QTAIM analysis of the electron density topology can identify and characterize interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.govmdpi.com This method can provide quantitative information about the strength and nature of these interactions.
X-ray Crystallography in Complex Structure Determination
X-ray crystallography is an experimental technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the electron density distribution can be mapped, and from this, the atomic positions can be determined.
Powder X-ray Diffraction (PXRD) Studies
Powder X-ray diffraction (PXRD) is a related technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a powder sample containing a large number of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
PXRD is particularly useful for:
Phase identification: By comparing the experimental diffraction pattern to a database of known patterns, the crystalline compounds in a sample can be identified.
Polymorphism studies: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.
Determination of crystal purity: The presence of crystalline impurities can be detected.
While specific PXRD studies focused solely on this compound are not widely published, this technique is a standard characterization method for crystalline organic compounds and would be a crucial step in the solid-state analysis of this compound and its derivatives. researchgate.net
Chromatographic Techniques for Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile method.
A validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method has been developed for the trace analysis of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, a genotoxic impurity in the active pharmaceutical ingredient pantoprazole (B1678409). nih.govresearchgate.net This method demonstrates the utility of HPLC for the analysis of this compound derivatives.
The key parameters of this published HPLC method are summarized below:
| Parameter | Condition |
|---|---|
| Column | Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm) |
| Mobile Phase | 10 mM ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (79:21, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | LC/MS/MS |
| Quantitation Limit | 0.3 ppm |
This highly sensitive and selective method underscores the applicability of modern chromatographic techniques for the quality control and analysis of substances related to this compound. nih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) for Impurity Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) stands as a pivotal analytical technique for the identification and quantification of trace-level impurities in pharmaceutical substances. Its high sensitivity and selectivity make it particularly suitable for detecting and characterizing process-related impurities and degradation products that may be present in this compound. The application of LC/MS/MS is critical in ensuring the purity and safety of active pharmaceutical ingredients (APIs) by controlling potentially genotoxic impurities to stringent low levels.
A notable application of LC/MS/MS in the context of compounds structurally related to this compound is the trace analysis of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, a known genotoxic impurity in the synthesis of Pantoprazole. nih.govresearchgate.net A sensitive and selective method has been developed and validated for its determination, demonstrating the capability of LC/MS/MS in this analytical challenge. nih.govresearchgate.net
The developed method utilizes a reverse-phase liquid chromatography system coupled with a tandem mass spectrometer. The chromatographic separation is typically achieved on a C18 column, such as a Hypersil BDS C18 (50 mm × 4.6 mm, 3 μm), under isocratic or gradient elution. nih.gov A common mobile phase composition involves a mixture of an aqueous buffer, like 10 mM ammonium acetate, and an organic modifier, such as acetonitrile. nih.gov The precise ratio of the mobile phase components is optimized to achieve the desired separation of the impurity from the main compound and other potential interferences.
For the detection and quantification of the impurity, the mass spectrometer is operated in a positive ion mode, employing electrospray ionization (ESI). The instrument is set to monitor specific mass-to-charge (m/z) transitions from the precursor ion to the product ion, a technique known as Multiple Reaction Monitoring (MRM). This approach provides a high degree of selectivity and sensitivity, allowing for the quantification of the impurity at parts-per-million (ppm) levels. The method has been validated according to the International Conference on Harmonisation (ICH) guidelines and has shown the capability to quantify 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride down to a level of 0.3 ppm. nih.gov
The research findings underscore the power of LC/MS/MS in the stringent control of genotoxic impurities in pharmaceutical manufacturing. The ability to detect and quantify such impurities at very low concentrations is essential for ensuring the safety and quality of the final drug product.
Table 1: LC/MS/MS Method Parameters for the Analysis of a Related Impurity
| Parameter | Value |
| Chromatography | |
| Column | Hypersil BDS C18 (50 mm × 4.6 mm, 3 μm) |
| Mobile Phase | 10 mM Ammonium Acetate in Water : Acetonitrile (79:21, v/v) |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Limit of Quantification | 0.3 ppm |
Materials Science Applications and Research
Synthesis of Novel Materials
The synthesis of novel materials incorporating the 3,4-dimethoxypyridine moiety is an active area of research. While direct polymerization of this compound itself is not widely reported, its derivatives serve as crucial precursors in the creation of more complex polymers and materials. A key intermediate, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, is synthesized from raw materials like maltol (B134687) through a series of chemical reactions including methylation, ammonification, chlorination, oxidation, methoxy (B1213986) substitution, hydroxymethylation, and secondary chlorination. google.com This derivative provides a reactive site for further polymerization or incorporation into larger molecular structures.
The synthesis of polyimides containing pyridine (B92270) moieties, for example, has been shown to yield polymers with good film-forming abilities and solubility in organic solvents. researchgate.net While not specifying this compound, this research highlights the utility of pyridine derivatives in creating high-performance polymers. The methoxy groups on the pyridine ring in this compound can influence the electron density of the aromatic system, which in turn can affect the reactivity of the monomer and the properties of the resulting polymer.
| Starting Material | Key Reaction Steps | Product | Reported Yield |
|---|---|---|---|
| Maltol | Methylation, Ammonification, Chlorination, Oxidation, Methoxy substitution, Hydroxymethylation, Secondary chlorination | 2-chloromethyl-3,4-dimethoxypyridine hydrochloride | >75% google.com |
Materials with Specific Electronic or Optical Properties
The incorporation of pyridine rings into polymer backbones is a known strategy for developing materials with specific electronic and optical properties. The nitrogen atom in the pyridine ring imparts unique electronic characteristics, making these materials suitable for applications in electronic and optoelectronic devices. Research on 2-methoxypyridine (B126380) derivatives, which share some structural similarities with this compound, has shown that these compounds can be good blue-emitting materials. researchgate.net They exhibit absorption and emission bands in the ranges of 335–345 nm and 415–460 nm, respectively. researchgate.net
The electronic and optical properties of polymers are fundamentally linked to their molecular structure. For instance, in polythiophene derivatives, as the degree of polymerization increases, the lowest unoccupied molecular orbital (LUMO) energy gradually decreases, and the highest occupied molecular orbital (HOMO) energy gradually increases, leading to a smaller band gap. mdpi.com It is plausible that polymers incorporating this compound could exhibit tunable electronic properties based on the polymer chain length and the influence of the methoxy groups on the electronic structure. The study of polymer electrolytes has also shown that the addition of salts can alter the optical absorption behavior, indicating that the optical properties of materials can be tuned through composition. nih.gov
| Compound Family | Absorption Range (nm) | Emission Range (nm) | Potential Application |
|---|---|---|---|
| 2-Methoxypyridine Derivatives | 335-345 researchgate.net | 415-460 researchgate.net | Blue-emitting materials researchgate.net |
Materials with Improved Thermal Stability and Chemical Resistance
The thermal stability and chemical resistance of polymers are critical properties for many applications. The inclusion of aromatic and heterocyclic rings, such as the pyridine ring, in the polymer backbone is a common strategy to enhance these properties. Polyimides, for instance, are known for their high thermal stability. researchgate.net
The degradation of polymers is influenced by their chemical structure. Factors such as the type of polymer chain (linear vs. cross-linked) and the presence of specific functional groups can affect how a material interacts with chemicals. thermofisher.com Generally, cross-linked polymers exhibit better chemical resistance. thermofisher.com The development of fire-resistant and thermally stable materials is an ongoing area of research, with a focus on creating polymers with reduced combustibility. taylorfrancis.com While specific data on the thermal and chemical resistance of polymers derived directly from this compound is limited, the inherent stability of the pyridine ring suggests that its incorporation could contribute positively to these properties in novel materials.
| Property | Favorable Structural Features | Examples |
|---|---|---|
| Thermal Stability | Aromatic/Heterocyclic rings in backbone | Polyimides researchgate.net |
| Chemical Resistance | Cross-linked polymer chains | General principle for many polymers thermofisher.com |
Biological Activity and Mechanistic Studies of 3,4 Dimethoxypyridine Derivatives
Antimicrobial Activity
The pyridine (B92270) scaffold is a key component in numerous antibacterial agents, and its derivatives are continually being explored to combat the rise of antibiotic resistance. Methoxy-substituted pyridine derivatives, in particular, have shown promise in this area.
Inhibition of Bacterial Cell Wall Synthesis
The bacterial cell wall is a well-established target for many antibiotics. Its unique structure, absent in mammalian cells, allows for selective toxicity. Some pyridine derivatives have been identified as inhibitors of processes involved in the biogenesis of the Gram-negative bacterial envelope. For instance, certain pyridine-based compounds have been discovered through high-throughput screening using a reporter assay designed to detect inhibitors of bacterial cell wall synthesis. researchgate.netresearchgate.net These compounds can interfere with critical steps such as the transport of lipoproteins to the outer membrane, a novel mechanism of action. researchgate.net While the direct action of 3,4-dimethoxypyridine derivatives on peptidoglycan cross-linking has not been extensively detailed in the available literature, the broader class of pyridine compounds shows potential for interacting with the bacterial cell wall synthesis machinery. researchgate.netnih.govethernet.edu.et
Antifungal and Antibacterial Agents (e.g., 1,2,3-triazole derivatives)
The conjugation of a pyridine moiety with other heterocyclic systems, such as triazoles, has proven to be an effective strategy for developing potent antimicrobial agents. researchgate.netmdpi.comrsc.org Triazoles are known to exhibit a wide range of biological activities, and when combined with a pyridine nucleus, the resulting hybrid molecules can display enhanced efficacy. ptfarm.plnih.gov
Research into 1,2,3-triazole-pyridine hybrids has demonstrated their activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org These compounds can also inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to treat with conventional antibiotics. researchgate.net The mechanism of action for some of these hybrids is believed to involve the inhibition of key bacterial enzymes, such as dehydrosqualene synthase in S. aureus, which is crucial for the biosynthesis of virulence factors. researchgate.net
The following table presents the antimicrobial activity of selected triazole-functionalized pyridine derivatives against specific bacterial strains.
| Compound | Target Organism | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |
| 5d | S. aureus MTCC 96 | 3.9 | 7.8 | 66.8 |
| 5l | S. aureus MTCC 96 | 3.9 | 7.8 | 70.2 |
| 5s | S. aureus MTCC 96 | 7.8 | 15.6 | 62.4 |
| 5d | S. aureus MLS-16 | 7.8 | 15.6 | 60.5 |
| 5l | S. aureus MLS-16 | 7.8 | 15.6 | 65.8 |
| 5s | S. aureus MLS-16 | 15.6 | 31.2 | 58.6 |
| Data sourced from research on triazole functionalized pyridine derivatives. researchgate.net |
Yttrium(III) Complexes and Antibacterial Activity
The coordination of metal ions with organic ligands can result in complexes with significantly enhanced biological activity compared to the free ligands. Yttrium(III) complexes incorporating pyridine-based ligands have been synthesized and evaluated for their antibacterial properties. tandfonline.comresearchgate.net
Anticancer Activity
The pyridine ring is a prevalent structural motif in a variety of anticancer drugs. Derivatives of this compound and related methoxy-substituted pyridines have been the focus of extensive research, revealing their potential to inhibit cancer cell proliferation through mechanisms such as the induction of apoptosis and the activation of caspase pathways. rsc.orgresearchgate.netnih.gov
Induction of Apoptosis in Cancer Cells
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. A primary strategy in cancer chemotherapy is to develop agents that can selectively induce apoptosis in malignant cells. Several studies have demonstrated that methoxy-substituted pyridine derivatives are capable of triggering apoptosis in various cancer cell lines, including those of the breast, liver, and colon. rsc.orgnih.gov
One of the mechanisms by which these compounds exert their pro-apoptotic effects is through the disruption of microtubule dynamics. rsc.orgresearchgate.netrsc.org By binding to tubulin, these derivatives can inhibit its polymerization, leading to a cascade of events that includes cell cycle arrest, typically at the G2/M phase, and the subsequent initiation of apoptosis. rsc.orgrsc.org This is often observed as an increase in the population of cells in the pre-G1 phase of the cell cycle, a characteristic feature of apoptotic cells. rsc.org
The table below summarizes the cytotoxic activity of a representative trimethoxyphenyl pyridine derivative (Compound VI) against several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (μM) |
| HCT-116 | Colorectal Carcinoma | 4.83 |
| HepG-2 | Hepatocellular Carcinoma | 3.25 |
| MCF-7 | Breast Cancer | 6.11 |
| Data sourced from research on trimethoxyphenyl pyridine derivatives as tubulin inhibitors. rsc.org |
Activation of Caspase Pathways
The process of apoptosis is executed by a family of cysteine proteases known as caspases. These enzymes exist as inactive zymogens and are activated in a proteolytic cascade in response to pro-apoptotic signals. The activation of effector caspases, such as caspase-3 and caspase-7, is a critical step that leads to the cleavage of various cellular substrates and the eventual dismantling of the cell. mdpi.com
Studies on anticancer pyridine derivatives have shown that their ability to induce apoptosis is directly linked to the activation of these caspase pathways. nih.gov For example, certain O-alkyl pyridine derivatives have been found to significantly induce the activation of caspase-3/7 in liver cancer (HepG-2) cells. nih.gov This activation serves as a biochemical marker for the engagement of the apoptotic machinery. The initiation of this cascade can stem from either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of effector caspases. mdpi.com The development of compounds that can directly or indirectly activate caspase-3 is considered a promising therapeutic strategy for cancer treatment. mdpi.com
Promotion of Mitochondrial Dysfunction
Mitochondria are central to cellular metabolism and are key regulators of programmed cell death, or apoptosis. The induction of mitochondrial dysfunction is a well-established strategy in the development of anticancer agents. This process often involves the disruption of the mitochondrial membrane potential (MMP), which is crucial for maintaining the proper function of the electron transport chain and ATP production. A loss of MMP can trigger the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm, initiating a cascade of events that lead to cell death.
While direct studies on this compound derivatives specifically promoting mitochondrial dysfunction are limited, research on other novel compounds provides insight into this mechanism. For instance, some novel anticancer agents have been shown to induce apoptosis in cancer cells by triggering the translocation of pro-apoptotic proteins like Bax and Bak to the mitochondria. mdpi.com This leads to the depolarization of the mitochondrial membrane, the release of cytochrome c and the second mitochondria-derived activator of caspase (Smac), and the subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death. mdpi.com One study on a tamoxifen derivative, ridaifen-B, demonstrated its ability to reduce the mitochondrial membrane potential during the induction of apoptosis in a human lymphoid helper T-cell line. researchgate.net This evidence from related fields suggests that a potential mechanism of action for cytotoxic this compound derivatives could involve the targeted disruption of mitochondrial function.
Regulation of the p53-MDM2 Signaling Pathway
The p53 tumor suppressor protein is a critical component of the cellular defense against cancer, often referred to as the "guardian of the genome." It plays a pivotal role in regulating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. The activity of p53 is tightly controlled by its negative regulator, the murine double minute 2 (MDM2) oncoprotein. In many cancers with wild-type p53, the overexpression of MDM2 leads to the inactivation of p53, thereby promoting tumor cell survival and proliferation. Consequently, the inhibition of the p53-MDM2 interaction has emerged as a promising therapeutic strategy for reactivating p53 function in cancer cells.
The development of small-molecule inhibitors that disrupt the p53-MDM2 protein-protein interaction is an active area of research. ascentagepharma.comnih.gov Various chemical scaffolds have been investigated for their potential to fit into the p53-binding pocket of MDM2, thereby preventing the degradation of p53. While specific studies focusing on this compound derivatives as p53-MDM2 inhibitors are not yet prevalent in the literature, the exploration of diverse heterocyclic scaffolds is a common theme in this field. The identification of novel scaffolds capable of inhibiting this crucial interaction with high potency is a key objective. ascentagepharma.com The structural characteristics of this compound could potentially serve as a foundation for the design of new small molecules targeting the p53-MDM2 pathway.
Cytotoxicity against Various Cancer Cell Lines (e.g., A549, MCF-7, LoVo, HT29, EPG, Caco-2)
A significant body of research has focused on the cytotoxic effects of various heterocyclic compounds, including pyridine derivatives, against a range of human cancer cell lines.
A549 (Human Lung Carcinoma): One study identified methyl 3,4-dimethoxymandelate as a component in a plant extract that demonstrated cytotoxic effects against the A549 cell line. semanticscholar.org While not a pyridine derivative, this finding highlights the potential bioactivity of the 3,4-dimethoxy substitution. Other novel pyrazole derivatives have also been shown to be effective in inhibiting the growth of human lung adenocarcinoma cells. mdpi.com
MCF-7 (Human Breast Adenocarcinoma): Research on pyrano[3,2-c]pyridine derivatives has demonstrated their ability to inhibit the growth and proliferation of MCF-7 cells in a dose- and time-dependent manner. ptbioch.edu.pl Furthermore, a study on pyrazolo[3,4-b]pyridine derivatives indicated that the presence of a 3,4-dimethoxyphenyl group improved anticancer activity. mdpi.com Novel pyridine and pyrimidine (B1678525) derivatives have also shown significant activity against the MCF-7 cell line.
LoVo (Human Colon Adenocarcinoma): While specific data on this compound derivatives against LoVo cells is limited, the broader class of pyridine-containing compounds has been investigated.
HT29 (Human Colon Adenocarcinoma): A curcumin analogue featuring a 2,3-dimethoxybenzylidine structure has been shown to exhibit cytotoxic activity against HT29 cells, inducing apoptosis. mdpi.com This suggests that the dimethoxy-substituted phenyl moiety can contribute to anticancer effects.
Caco-2 (Human Colorectal Adenocarcinoma): Studies on the cytotoxicity of pesticides have used Caco-2 cells as a model for intestinal absorptive epithelium, with some compounds showing dose-dependent toxicity. mdpi.com
The following table summarizes the cytotoxic activity of some pyridine and related derivatives against various cancer cell lines.
| Compound Class | Cell Line | IC50/EC50 | Reference |
| Pyrano[3,2-c]pyridine derivatives | MCF-7 | 60-180 µM (after 24h) | ptbioch.edu.pl |
| Pyrazole derivatives | A549 | 220.20 - 613.22 µM | mdpi.com |
| Curcumin analogue (dimethoxybenzylidine) | HT29 | 9.80 ± 0.55 µg/mL | mdpi.com |
Selectivity Index against Normal Cells
A crucial aspect in the development of anticancer drugs is their selectivity, meaning their ability to kill cancer cells while sparing normal, healthy cells. The selectivity index (SI) is a quantitative measure of this, typically calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells. A higher SI value indicates a more favorable therapeutic window.
While direct data on the selectivity index of this compound derivatives is scarce, studies on related compounds provide valuable insights. For instance, novel chalcone-dihydropyrimidone hybrids, some of which contain a trimethoxyphenyl group, have demonstrated selectivity for the MCF-7 breast cancer cell line over normal human keratinocytes (HaCaT). mdpi.com One of these hybrid compounds exhibited a particularly high SI value of 17.33 for MCF-7 cells. mdpi.com Similarly, a new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives have been identified as having highly selective activities against breast and renal cancer cell lines. nih.gov These findings underscore the potential for designing pyridine-based compounds with favorable selectivity profiles.
Inhibition of Cyclooxygenase (COX-1/COX-2)
Cyclooxygenase (COX) enzymes, particularly COX-2, are implicated in inflammation and carcinogenesis. The development of selective COX-2 inhibitors is a key strategy for anti-inflammatory and cancer therapies, as this can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Research into various heterocyclic scaffolds has yielded promising COX-2 inhibitors. A study on imidazopyrazolopyridines revealed that a derivative containing a methoxy (B1213986) group exhibited enhanced affinity and selectivity for COX-2. mdpi.com The methoxy group was proposed to form hydrogen bonds with Arg513 in the active site of the enzyme. mdpi.com Another study on imidazo[1,2-a]pyridine derivatives also highlighted their potential as selective COX-2 inhibitors. nih.govcbijournal.com These findings suggest that the incorporation of methoxy groups onto a pyridine-containing framework can be a viable strategy for developing selective COX-2 inhibitors.
The table below shows the COX-2 inhibitory activity and selectivity of a methoxy-substituted imidazopyrazolopyridine derivative compared to a non-substituted analogue.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity (COX-2/COX-1) | Reference |
| Unsubstituted | 4.1 | 36.5 | 8.9 | mdpi.com |
| Methoxy-substituted | 4.0 | 72.3 | 18.1 | mdpi.com |
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases, including cancer. Antioxidants can mitigate oxidative damage and may play a role in cancer prevention and therapy.
Studies on 1,4-dihydropyridine (DHP) derivatives have shown that the presence of electron-donating groups on the aromatic ring, such as methoxy groups, can enhance their antioxidant activity. gavinpublishers.com In one study, a DHP derivative with three methoxy groups on the aromatic ring exhibited a high relative antioxidant activity (RAA) of 78% in a β-carotene/linoleic acid assay, which was significantly higher than that of L-ascorbic acid (49% RAA). gavinpublishers.com Research on 2,6-di-tert-butylphenols modified with a pyridine moiety has also demonstrated their potential as antioxidants, with their activity being influenced by the position of the substituent on the pyridine ring. medcraveonline.com These findings suggest that the 3,4-dimethoxy substitution pattern on a pyridine ring could contribute to significant antioxidant properties.
Influence on P-glycoprotein Efflux Function
P-glycoprotein (P-gp) is a transmembrane efflux pump that plays a significant role in multidrug resistance (MDR) in cancer. P-gp actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. The modulation of P-gp function is, therefore, a key strategy to overcome MDR.
While direct studies on the influence of this compound derivatives on P-gp are limited, research on other classes of compounds containing methoxy groups suggests a potential role in P-gp modulation. For example, certain flavonoid derivatives, including those with dimethoxy substitutions, have been shown to potentiate the cytotoxicity of chemotherapeutic agents in resistant cells by inhibiting P-gp activity. nih.gov Various herbal constituents, many of which are methoxylated, have also been reported to modulate P-gp activity. mednews.care These modulatory effects can occur through direct interaction with P-gp or by influencing its expression. The lipophilic nature of the this compound scaffold could facilitate its interaction with the cell membrane and potentially with P-gp, suggesting that derivatives of this compound may warrant investigation as P-gp modulators.
Enzyme Inhibition
Derivatives of pyridine, including those with dimethoxy substitutions, have demonstrated significant activity as inhibitors of various enzymes. The pyridine scaffold is a common feature in many biologically active compounds and serves as a core structure for designing enzyme inhibitors. For instance, compounds featuring a 3,4-dimethoxyphenyl group have been shown to inhibit prostaglandin biosynthesis, a key process in inflammation mediated by cyclooxygenase (COX) enzymes rsc.org. The anti-inflammatory effects of some pyridine derivatives are thought to stem from their ability to interact with heme-dependent enzymes like cyclooxygenase and lipoxygenase ambeed.com.
A notable example involves pyridine derivatives designed to target histone modifying enzymes. Specifically, compounds containing a 3-(piperidin-4-ylmethoxy)pyridine structure have been developed as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme involved in gene expression regulation nih.gov. This demonstrates the utility of the substituted pyridine core in targeting complex enzyme active sites.
Competitive Inhibition of Specific Kinases
The pyridine nucleus is a key structural motif in the development of kinase inhibitors. Research has shown that various pyridine-based compounds can effectively target the ATP-binding site of kinases, leading to inhibition of their catalytic activity. For example, pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Monopolar spindle kinase 1 (Mps1), a crucial element in the mitotic checkpoint, with one compound exhibiting an IC₅₀ value in the nanomolar range nih.gov. Similarly, pyrido[3,4-d]pyrimidine derivatives have been optimized as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.
While not a kinase, the inhibition of Lysine Specific Demethylase 1 (LSD1) by 3-(piperidin-4-ylmethoxy)pyridine derivatives provides a clear example of competitive inhibition. Enzyme kinetics studies have confirmed that these compounds act as competitive inhibitors against the dimethylated H3K4 substrate of LSD1 nih.gov. This competitive mechanism, where the inhibitor vies with the natural substrate for the enzyme's active site, is a common strategy in the design of specific enzyme inhibitors, including for kinases.
Table 1: Enzyme and Kinase Inhibition by Pyridine Derivatives
| Compound Class | Target Enzyme/Kinase | Activity/Parameter | Value | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridine derivative (Compound 31) | Mps1 Kinase | IC₅₀ | 2.596 nM | nih.gov |
| 3-(piperidin-4-ylmethoxy)pyridine derivative (Compound 17) | Lysine Specific Demethylase 1 (LSD1) | Kᵢ | 29 nM | nih.gov |
| 3-(piperidin-4-ylmethoxy)pyridine derivative (Compound 17) | Proliferation of Leukemia Cells (MV4-11) | EC₅₀ | 280 nM | nih.gov |
Anti-inflammatory Activity
Compounds containing the 3,4-dimethoxyphenyl moiety have shown notable anti-inflammatory properties. One such compound, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar, demonstrated significant anti-inflammatory effects primarily in the acute phase of inflammation rsc.org. Its activity was marked by the inhibition of carrageenin-induced rat paw edema and a reduction in exudate formation, leukocyte accumulation, and the biosynthesis of prostaglandins in carrageenin-induced pleurisy rsc.org.
The mechanism of anti-inflammatory action for some pyridine derivatives may be linked to their iron-chelating properties. Key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent, meaning they require iron to function ambeed.com. By chelating iron, 3-hydroxy pyridine-4-one derivatives may inhibit these enzymes, thereby reducing the production of inflammatory mediators ambeed.com. This suggests that the anti-inflammatory effects of certain pyridine compounds could be related to their interaction with iron-dependent enzymatic pathways ambeed.com.
Table 2: Anti-inflammatory Activity of a 3,4-Dimethoxyphenyl Derivative
| Compound | Inflammatory Model | Effect | Reference |
|---|---|---|---|
| (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Carrageenin-induced rat paw edema | Marked inhibition | rsc.org |
| Carrageenin-induced rat pleurisy | Inhibition of exudate formation, leukocyte accumulation, and prostaglandin biosynthesis | rsc.org |
Antitubercular Activity
The pyridine scaffold is a promising structural foundation for the development of new antitubercular agents. Research has identified 2,4-disubstituted pyridine derivatives that exhibit significant bactericidal activity against Mycobacterium tuberculosis, including strains located intracellularly within human macrophages and those forming biofilms.
Furthermore, studies on 1,4-dihydropyridine (DHP) derivatives have shown that substituting the DHP ring with different aryl carboxamides can yield compounds with significant antitubercular properties. In one study, a series of novel 1,4-dihydropyridine-3,5-dicarboxamides were synthesized and tested for their ability to inhibit the growth of Mycobacterium tuberculosis. The results indicated that all the prepared compounds showed inhibitory activity, with some demonstrating high potency. These findings highlight the potential of pyridine-based structures in the search for new and effective treatments for tuberculosis, a disease challenged by rising drug resistance.
Table 3: Antitubercular Activity of Pyridine Derivatives
| Compound Class | Target Organism | Activity | Reference |
|---|---|---|---|
| 2,4-Disubstituted pyridine derivatives | Mycobacterium tuberculosis (intracellular) | Significant bactericidal activity | |
| 1,4-Dihydropyridine-3,5-dicarboxamides | Mycobacterium tuberculosis | Growth inhibition |
General Biological Relevance of Dimethylpyridine Derivatives
Derivatives of dimethylpyridine and related substituted pyridines represent a versatile class of compounds with a broad spectrum of biological activities. Their relevance in medicinal chemistry is underscored by their capacity to act as scaffolds for drugs targeting a wide array of diseases. The pyridine ring is a constituent of several important natural products and its incorporation is a key strategy in drug discovery.
The activities discussed in the preceding sections—enzyme inhibition, anti-inflammatory effects, and antitubercular potential—illustrate the diverse therapeutic possibilities of these compounds. The ability to inhibit critical enzymes like kinases and demethylases points to their potential in oncology and epigenetic regulation nih.govnih.gov. Their anti-inflammatory action via inhibition of prostaglandin synthesis and other pathways is relevant for treating inflammatory disorders rsc.orgambeed.com. Moreover, their efficacy against Mycobacterium tuberculosis addresses a critical need for new drugs to combat infectious diseases. The broad utility of the substituted pyridine core confirms its status as a privileged structure in the development of novel therapeutic agents.
Q & A
Q. What are the optimal methods for synthesizing 3,4-dimethoxypyridine, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution or methoxylation of halogenated pyridine precursors. For example, nitration or methoxylation of pyridine derivatives under controlled conditions (e.g., using NaNO₃/H₂SO₄ or methoxide ions) can yield regioselective products. Key factors include:
- Temperature : Higher temperatures (80–120°C) favor substitution but may increase side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic reactivity.
- Catalysts : Lewis acids like FeCl₃ can improve regioselectivity .
Yield optimization requires balancing these parameters, with purity confirmed via HPLC or GC-MS.
Q. How should researchers purify this compound to achieve >98% purity for experimental use?
Purification methods include:
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (1:4 to 1:2 ratios) effectively separates methoxylated byproducts.
- Recrystallization : Use ethanol or methanol at low temperatures (0–4°C) to isolate crystalline product .
- Distillation : Vacuum distillation (boiling point: 202.6°C at 760 mmHg) removes low-boiling impurities .
Validate purity via NMR (¹H/¹³C) and mass spectrometry, ensuring absence of unreacted precursors or dimethoxy isomers .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H NMR : Methoxy groups appear as singlets at δ 3.8–4.0 ppm; aromatic protons show splitting patterns indicative of substitution (e.g., doublets for C-2 and C-5 protons) .
- IR Spectroscopy : Strong C-O stretches at 1240–1270 cm⁻¹ confirm methoxy groups.
- Mass Spectrometry : Molecular ion peak at m/z 153 (C₇H₉NO₂) with fragmentation patterns identifying substituent positions .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
The electron-donating methoxy groups activate the pyridine ring toward electrophilic substitution but deactivate it toward nucleophilic attack. For Suzuki-Miyaura coupling:
- Pd-catalyzed reactions : The 3- and 4-methoxy groups direct coupling to the C-2 or C-5 positions due to resonance effects.
- Substrate compatibility : Boronic acids with electron-withdrawing groups (e.g., nitro) yield higher coupling efficiency .
Contradictions arise in regioselectivity when competing directing groups (e.g., halogens) are present, necessitating DFT calculations to predict reactivity .
Q. What stability challenges does this compound pose under long-term storage, and how can they be mitigated?
- Degradation pathways : Hydrolysis of methoxy groups in humid conditions forms pyridinol derivatives.
- Storage recommendations :
- Anhydrous environments (argon/vacuum-sealed containers).
- Temperatures ≤ –20°C to slow oxidative degradation .
Monitor stability via periodic LC-MS analysis, especially for impurities like 3-hydroxypyridine derivatives .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies in solubility (e.g., in water vs. organic solvents) arise from:
- Measurement conditions : Temperature (e.g., 25°C vs. 37°C) and solvent purity.
- Polymorphism : Crystalline vs. amorphous forms exhibit different solubilities.
Standardize protocols using USP/Ph.Eur. guidelines, and validate via gravimetric analysis or UV-Vis spectroscopy .
Safety and Handling
Q. What personal protective equipment (PPE) is required for handling this compound?
Q. How should spills or accidental exposure to this compound be managed?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
